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molecular formula C10H8ClN3O B8766535 4-((6-Chloropyrimidin-4-yl)oxy)aniline CAS No. 105130-28-7

4-((6-Chloropyrimidin-4-yl)oxy)aniline

Cat. No. B8766535
M. Wt: 221.64 g/mol
InChI Key: VFBLMSPJYJOLGY-UHFFFAOYSA-N
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Patent
US07652022B2

Procedure details

4-Chloro-6(4-nitro-phenoxy)-pyrimidine (Stage 21.2; 3.6 g, 14.3 mmol) dissolved in MeOH (250 ml) is hydrogenated in the presence of Raney-Ni (3 g) at 40° C. for 3 d. The reaction solution is filtered, concentrated under reduced pressure and crystallized from AcOEt/hexane to give the title compound of Stage 21.1: M+H=222/224; 1H-NMR (400 MHz, DMSO-d6): 8.62 (s, 1H), 7.13 (s, 1H), 6.83 (d, 9 Hz, 2H, phenyl), 6.56 (d, 9 Hz, 2H, phenyl), 5.12 (s, 2H, NH2); m.p.=135.5-138.1° C.
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([O:8][C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=2)[N:5]=[CH:4][N:3]=1>CO.[Ni]>[Cl:1][C:2]1[N:3]=[CH:4][N:5]=[C:6]([O:8][C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=2)[CH:7]=1

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)OC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
crystallized from AcOEt/hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC=N1)OC1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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